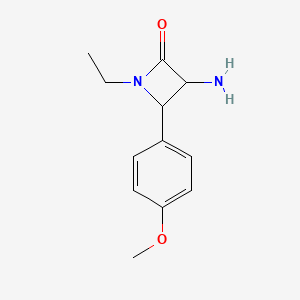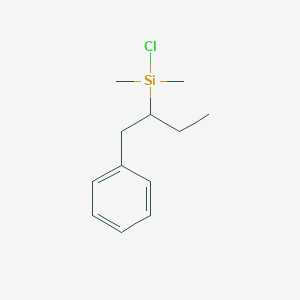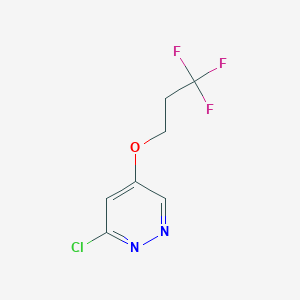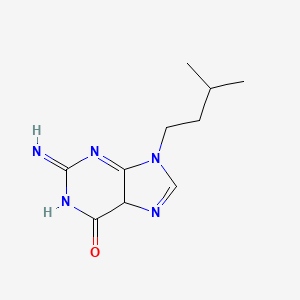
5-Methoxy-3-(pyridin-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Metoxi-3-(piridin-4-il)-1H-indol es un compuesto heterocíclico que presenta tanto un anillo de indol como un anillo de piridina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Metoxi-3-(piridin-4-il)-1H-indol generalmente implica los siguientes pasos:
Materiales de Inicio: La síntesis comienza con materiales de inicio disponibles comercialmente, como 5-metoxiindol y 4-bromopiridina.
Acoplamiento de Suzuki-Miyaura: El paso clave en la síntesis es la reacción de acoplamiento cruzado de Suzuki-Miyaura. Esta reacción implica el acoplamiento de 5-metoxiindol con 4-bromopiridina en presencia de un catalizador de paladio y una base como el carbonato de potasio.
Condiciones de Reacción: La reacción se lleva a cabo típicamente en una atmósfera inerte (por ejemplo, nitrógeno o argón) a temperaturas elevadas (alrededor de 100 °C) durante varias horas para garantizar una conversión completa.
Métodos de Producción Industrial
Para la producción a gran escala, se puede emplear la misma ruta sintética con la optimización de las condiciones de reacción para mejorar el rendimiento y reducir los costos. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden utilizar para escalar la producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Metoxi-3-(piridin-4-il)-1H-indol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo para introducir grupos funcionales como los carbonilos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de aluminio y litio o el borohidruro de sodio para reducir grupos funcionales específicos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Oxidación: Formación de derivados que contienen carbonilo.
Reducción: Formación de derivados de indol reducidos.
Sustitución: Formación de derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
5-Metoxi-3-(piridin-4-il)-1H-indol tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes farmacéuticos, particularmente aquellos que se dirigen a trastornos neurológicos.
Síntesis Orgánica: El compuesto sirve como intermedio en la síntesis de moléculas orgánicas complejas.
Ciencia de Materiales: Se explora su uso potencial en el desarrollo de materiales electrónicos orgánicos y sensores.
Mecanismo De Acción
El mecanismo de acción de 5-Metoxi-3-(piridin-4-il)-1H-indol implica su interacción con objetivos moleculares específicos:
Objetivos Moleculares: El compuesto puede interactuar con varias enzimas y receptores, modulando su actividad.
Vías Involucradas: Puede influir en las vías de señalización relacionadas con la neurotransmisión, lo que lo convierte en un candidato para la investigación en neurofarmacología.
Comparación Con Compuestos Similares
Compuestos Similares
5-Metoxiindol: Carece del anillo de piridina, lo que lo hace menos versátil en ciertas aplicaciones sintéticas.
3-(Piridin-4-il)-1H-indol: Carece del grupo metoxi, lo que puede afectar su reactividad y actividad biológica.
Unicidad
5-Metoxi-3-(piridin-4-il)-1H-indol es único debido a la presencia tanto del grupo metoxi como del anillo de piridina, que confieren propiedades químicas distintas y posibles actividades biológicas.
Propiedades
Número CAS |
27058-37-3 |
|---|---|
Fórmula molecular |
C14H12N2O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
5-methoxy-3-pyridin-4-yl-1H-indole |
InChI |
InChI=1S/C14H12N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-9,16H,1H3 |
Clave InChI |
ZSVJFJIFZRQLQO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


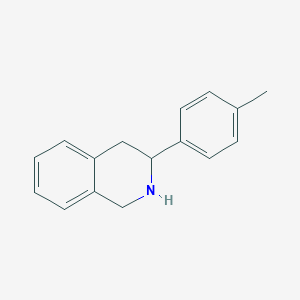

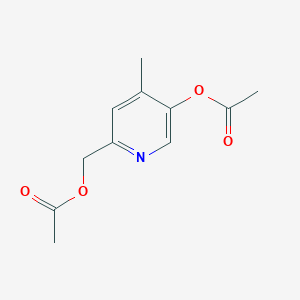


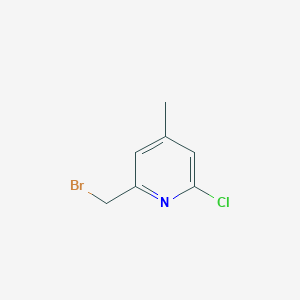
![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)

![2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
